O-Methylpodocarpic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of O-Methylpodocarpic acid involves several steps. One method includes the preparation of the (−)-phenylmenthol isomer, followed by a tandem cyclization to obtain tricyclic diastereomers with a 50% yield . Another method involves the conversion of podocarpic acid derivatives through chemical synthesis .

Industrial Production Methods: the synthesis typically involves standard organic synthesis techniques, including the use of Grignard reagents and carboxylation reactions .

Análisis De Reacciones Químicas

Types of Reactions: O-Methylpodocarpic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, a Curtius reaction on the acid chloride followed by hydrolysis of the isocyanate with sulphuric acid .

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) is commonly used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) is used for reduction reactions.

Substitution: Bromine in acetic acid is used for electrophilic substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as 12-methoxy-16-norpodocarpa-8,11,13-trien-4-amine .

Aplicaciones Científicas De Investigación

Antitumor Activity

O-Methylpodocarpic acid and its derivatives have been investigated for their potential antitumor properties. A study highlighted the significant cytotoxicity of methyl 6 alpha-bromo-7-oxo-O-methylpodocarpate against human epidermoid carcinoma cells, achieving a 50% inhibition at a concentration of . This suggests that modifications of this compound could lead to effective anticancer agents, particularly in targeting specific cancer types.

Synthesis of Terpenoid Compounds

The compound plays a crucial role in the synthesis of various terpenoid compounds through oxidative decarboxylation processes. For instance, this compound serves as a precursor in the synthesis of complex terpenoids, demonstrating its utility in organic synthesis and natural product chemistry . The transformation of this compound into other derivatives illustrates its versatility as a building block in chemical synthesis.

Environmental Applications

This compound has been identified as a model compound for resin acid surrogates in environmental studies. Its chemical properties make it suitable for analyzing resin and fatty acids in pulp and paper industries, providing insights into the behavior of resin acids in natural environments . This application is particularly relevant in assessing the environmental impact of industrial processes involving wood and resin.

Biological Activities

Beyond antitumor effects, this compound derivatives exhibit a range of biological activities. Research indicates that these compounds possess anti-inflammatory properties and can inhibit plant cell growth, suggesting potential applications in agricultural biotechnology . The exploration of these biological activities can lead to the development of new therapeutic agents or agricultural products.

Synthetic Intermediates

This compound serves as an important synthetic intermediate in the production of various chemical entities. Its ability to undergo multiple reactions allows chemists to create complex structures efficiently. For example, it has been utilized to synthesize methyl 11-oxopodocarpan-19-oate and other derivatives through well-established synthetic pathways . This highlights its significance in both academic research and industrial applications.

Data Tables

Case Studies

- Antitumor Efficacy Study : A comprehensive evaluation demonstrated that methyl 6 alpha-bromo-7-oxo-O-methylpodocarpate showed promising cytotoxicity against nasopharyngeal carcinoma cells, indicating potential therapeutic applications in oncology .

- Synthesis Pathway Exploration : Research on the transformation of this compound into various terpenoid derivatives provided insights into efficient synthetic methodologies that could be applied across different chemical disciplines .

- Environmental Impact Assessment : The use of this compound as a resin acid surrogate allowed researchers to better understand the environmental behavior of similar compounds, leading to improved practices in industrial waste management .

Mecanismo De Acción

The mechanism of action of O-Methylpodocarpic acid involves its interaction with cellular components, leading to cytotoxic effects. The exact molecular targets and pathways are not fully understood, but it is known to affect human epithelial and fibroblast cells .

Comparación Con Compuestos Similares

Podocarpic acid: A precursor to O-Methylpodocarpic acid.

12-methoxy-podocarpa-8,11,13-trien-16-oic acid: Another derivative with similar properties.

Dehydroabietic acid: Shares structural similarities and biological activities.

Uniqueness: this compound is unique due to its specific cytotoxic effects and its role as an intermediate in the synthesis of various natural products. Its distinct chemical structure and reactivity make it valuable in both research and industrial applications .

Actividad Biológica

O-Methylpodocarpic acid is a diterpene compound derived from podocarpic acid, primarily found in various coniferous species. This compound has garnered interest due to its diverse biological activities, including cytotoxic effects, antimicrobial properties, and potential applications in cancer therapy. This article reviews the current understanding of the biological activity of this compound, supported by recent research findings and data.

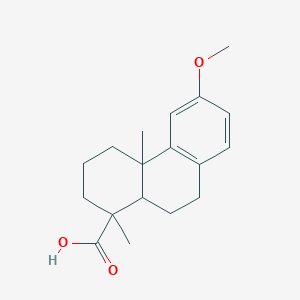

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a methyl group attached to the podocarpic acid backbone. This modification is significant as it influences the compound's biological activity. The molecular formula is CHO, with a molecular weight of approximately 318.45 g/mol.

1. Cytotoxicity

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. A study highlighted that derivatives of podocarpic acid, including this compound, showed significant cytotoxicity against human epidermoid carcinoma cells in vitro, with an IC value of 8.85 × 10 M for one of its derivatives .

In another study comparing the cytotoxic effects of several conifer resin acids, this compound demonstrated a moderate level of toxicity, ranking behind dehydroabietic acid but above podocarpic acid itself .

| Compound | IC (µM) |

|---|---|

| Dehydroabietic Acid | 5.0 |

| This compound | 26.2 |

| Podocarpic Acid | >100 |

2. Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. In studies involving various bacterial strains, it was noted that modifications to the structure could enhance its antimicrobial properties. For instance, certain derivatives exhibited significant inhibition against Staphylococcus aureus, indicating that structural variations play a crucial role in efficacy .

3. Antitumor Activity

While some derivatives have shown promise in inhibiting tumor growth in vitro, further evaluations have indicated limited effectiveness in vivo against certain leukemias . The need for more targeted modifications to enhance antitumor activity is evident from ongoing research.

The biological activities of this compound appear to be linked to its ability to interact with cellular membranes and influence cellular signaling pathways. The cytotoxic effects are likely mediated through membrane-associated reactions that disrupt cellular integrity and function . Additionally, studies suggest that the compound may activate pathways related to oxidative stress and apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological potential of this compound:

- Study on Cytotoxicity : A comprehensive investigation into the cytotoxic effects of various conifer resin acids revealed that this compound induced cell death in human epithelial cells in a concentration-dependent manner .

- Antimicrobial Study : Research demonstrated that this compound derivatives could serve as effective antimicrobial agents against Gram-positive bacteria, with modifications enhancing their potency .

- Antitumor Evaluation : Although initial findings suggested promising antitumor activity in vitro, subsequent studies indicated limited success in animal models, highlighting the complexity of translating these findings into therapeutic applications .

Propiedades

IUPAC Name |

(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-17-9-4-10-18(2,16(19)20)15(17)8-6-12-5-7-13(21-3)11-14(12)17/h5,7,11,15H,4,6,8-10H2,1-3H3,(H,19,20)/t15-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGOBZDECLEAOK-NXHRZFHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC3=C2C=C(C=C3)OC)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@]([C@@H]1CCC3=C2C=C(C=C3)OC)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.